molecular formula C8H14N2O2 B195812 (2R)-2-(2-oxopyrrolidin-1-yl)butanamide CAS No. 103765-01-1

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B195812
CAS No.: 103765-01-1
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is a natural product found in Caenorhabditis elegans with data available.
Levetiracetam is an anticonvulsant medication used to treat epilepsy. Levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity. Levetiracetam binds to the synaptic vesicle protein SV2A, which is thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice.
A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.

Mechanism of Action

Levetiracetam, also known as ®-2-(2-oxopyrrolidin-1-yl)butanamide, (2R)-2-(2-oxopyrrolidin-1-yl)butanamide, or UCB-L 060, is a novel anticonvulsant agent used to manage various types of seizures in patients with epilepsy .

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . This protein plays a crucial role in the regulation of vesicle exocytosis, affecting the release of neurotransmitters into the synaptic cleft .

Mode of Action

Levetiracetam interacts with SV2A, which leads to a modulation of neurotransmitter release . It also affects intraneuronal Ca2+ levels by partial inhibition of N-type Ca2+ currents, and reducing the release of Ca2+ from intraneuronal stores . This interaction and the resulting changes contribute to its antiepileptic effects .

Biochemical Pathways

Levetiracetam’s action on SV2A affects the release of neurotransmitters, impacting various biochemical pathways. It has been suggested that it may influence calcium homeostasis, the GABAergic system, and AMPA receptors . These changes could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of levetiracetam .

Pharmacokinetics

Levetiracetam exhibits predictable, linear, and dose-proportional steady-state pharmacokinetics . After oral ingestion, it is rapidly absorbed, with peak concentration occurring after 1.3 hours, and its bioavailability is >95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% . Levetiracetam is minimally metabolized within the body .

Result of Action

The interaction of levetiracetam with its targets and the subsequent changes in neurotransmitter release and intracellular calcium levels contribute to its ability to control seizures . It has been shown to be effective in seizure control and is well-tolerable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of levetiracetam. For instance, the synthesis of levetiracetam has been shown to be influenced by enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation

Biochemical Analysis

Biochemical Properties

Levetiracetam interacts with the synaptic vesicle protein 2A (SV2A), playing a significant role in biochemical reactions . This interaction is part of its unique mechanism of action, differentiating it from other antiepileptic drugs . Additionally, Levetiracetam has been found to influence calcium homeostasis and interact with the GABAergic system and AMPA receptors .

Cellular Effects

Levetiracetam has various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with SV2A affects neurotransmitter release, thereby influencing neuronal excitability and seizure susceptibility .

Molecular Mechanism

The molecular mechanism of Levetiracetam involves its binding to SV2A, inhibiting the hyper-synchronization of epileptiform burst firing and propagation of seizure activity . This interaction also contributes to the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of Levetiracetam .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levetiracetam can change over time. It has been shown to have a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . Information on its stability, degradation, and long-term effects on cellular function is still being researched .

Metabolic Pathways

Levetiracetam is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their effects are still being studied .

Subcellular Localization

It is believed that Levetiracetam may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146044
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e+02 g/L
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103765-01-1, 102767-28-2
Record name UCB-L 060
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103765-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etiracetam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIRACETAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 2
Reactant of Route 2
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 3
Reactant of Route 3
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 4
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 5
Reactant of Route 5
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Reactant of Route 6
Reactant of Route 6
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.